molecular formula C10H11NO2 B14397067 3-Methylphenyl ethenylcarbamate CAS No. 88309-52-8

3-Methylphenyl ethenylcarbamate

Cat. No.: B14397067
CAS No.: 88309-52-8
M. Wt: 177.20 g/mol
InChI Key: RZFQYUVLQDITSY-UHFFFAOYSA-N
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Description

3-Methylphenyl ethenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 3-methylphenyl ring and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl ethenylcarbamate can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with ethenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl ethenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Methylphenyl ethenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylphenyl ethenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The ethenyl group may also participate in interactions with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl ethenylcarbamate: Lacks the methyl group on the phenyl ring.

    3-Methylphenyl methylcarbamate: Contains a methyl group instead of an ethenyl group.

    3-Methylphenyl isocyanate: Contains an isocyanate group instead of a carbamate group.

Uniqueness

3-Methylphenyl ethenylcarbamate is unique due to the presence of both the 3-methylphenyl ring and the ethenylcarbamate group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

88309-52-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(3-methylphenyl) N-ethenylcarbamate

InChI

InChI=1S/C10H11NO2/c1-3-11-10(12)13-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3,(H,11,12)

InChI Key

RZFQYUVLQDITSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)NC=C

Origin of Product

United States

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